2-Aminohept-5-ynamide
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Overview
Description
2-Aminohept-5-ynamide is a compound with the molecular formula C₇H₁₂N₂O. It belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . This unique structure makes ynamides highly versatile reagents in organic synthesis, enabling the development of unique chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohept-5-ynamide typically involves the use of trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the ynamide bond.
Industrial Production Methods: Industrial production of ynamides, including this compound, has been optimized to be cost-effective and scalable. A one-step synthetic method from cheap starting materials has been developed, making ynamide coupling reagents readily available at a reasonable cost . Additionally, water-removable ynamide coupling reagents have been developed, offering column-free purification of the target coupling product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohept-5-ynamide undergoes various types of chemical reactions, including:
Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.
Cyclization: Intramolecular reactions leading to ring formation.
Intramolecular Alkoxylation-Initiated Rearrangement: Rearrangement reactions initiated by alkoxylation.
Oxygen Atom Transfer Reactions: Transfer of oxygen atoms to form new compounds.
Hydro-Heteroatom Addition Reactions: Addition of heteroatoms (e.g., nitrogen, oxygen) to the ynamide.
Common Reagents and Conditions: Common reagents used in these reactions include Brønsted acids, transition metals, and various electrophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include structurally complex N-containing molecules, especially valuable N-heterocycles .
Scientific Research Applications
2-Aminohept-5-ynamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Aminohept-5-ynamide exerts its effects involves its highly polarized triple bond, which enables unique chemical transformations . The molecular targets and pathways involved include the formation of keteniminium ions, carbometallation, and radical reactions . These pathways facilitate the formation of complex molecular structures and enhance the reactivity of the compound.
Comparison with Similar Compounds
Ynamines: Compounds with a triple bond connected to a nitrogen atom but lacking an electron-withdrawing group.
Ynamides: Compounds similar to 2-Aminohept-5-ynamide but with different substituents on the nitrogen atom.
Uniqueness: this compound is unique due to its specific structure, which includes an amino group and a triple bond directly connected to a nitrogen atom with an electron-withdrawing group. This structure provides an optimal balance between stability and reactivity, making it a highly versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-aminohept-5-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10) |
InChI Key |
FMWKERCMVKCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C(=O)N)N |
Origin of Product |
United States |
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